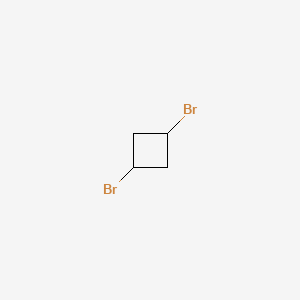
1,3-Dibromocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 3 positions.
Métodos De Preparación
1,3-Dibromocyclobutane can be synthesized through several methods:
Halogenation of Cyclobutane: One common method involves the bromination of cyclobutane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the 1 and 3 positions.
Industrial Production: Industrially, this compound can be produced through a similar halogenation process but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
1,3-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclobutene derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form cyclobutane.
Aplicaciones Científicas De Investigación
1,3-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in medicine.
Mecanismo De Acción
The mechanism of action of 1,3-dibromocyclobutane involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparación Con Compuestos Similares
1,3-Dibromocyclobutane can be compared with other dibromocycloalkanes:
1,2-Dibromocyclopentane: This compound has bromine atoms at the 1 and 2 positions of a cyclopentane ring.
1,2-Dibromocyclohexane: Similar to 1,2-dibromocyclopentane, this compound has bromine atoms at the 1 and 2 positions of a cyclohexane ring, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C4H6Br2 |
|---|---|
Peso molecular |
213.90 g/mol |
Nombre IUPAC |
1,3-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
Clave InChI |
KEPQZXFTLUPYKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


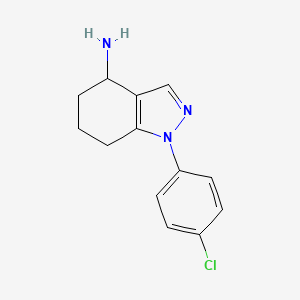
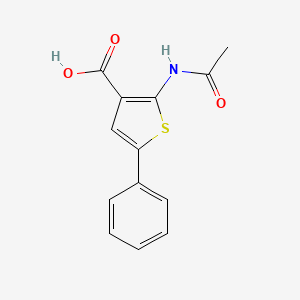
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)

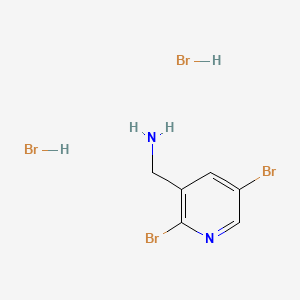

![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
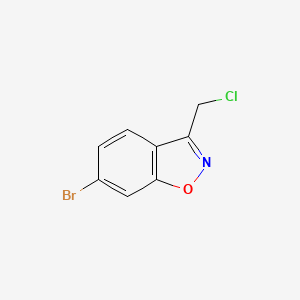
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
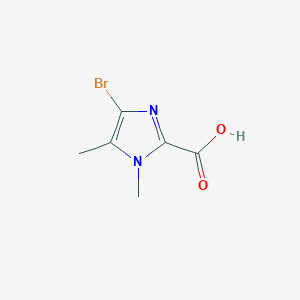
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
